molecular formula C15H14O2 B8547114 1-(4-phenoxyphenyl)propan-2-one

1-(4-phenoxyphenyl)propan-2-one

Cat. No.: B8547114
M. Wt: 226.27 g/mol
InChI Key: FVTISCGUVQSAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenoxyphenyl)propan-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Chemical Reactions Analysis

Types of Reactions: 1-(4-phenoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(4-phenoxyphenyl)propan-2-one is unique due to its specific combination of phenoxy and phenyl groups attached to a propan-2-one moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(4-phenoxyphenyl)propan-2-one

InChI

InChI=1S/C15H14O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

FVTISCGUVQSAKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

75.0 g of 4-bromodiphenyl ether, 129 ml of tributyltin methoxide, 45.0 g of isopropenyl acetate and 2,47 g of dichlorobis{tri(o-tolyl)phosphine}palladium, were dissolved in 300 ml of toluene and refluxed under heating for 3 hours. The reaction solution was left to cool to room temperature, and then, a saturated potassium fluoride aqueous solution was added, followed by stirring for one hour. Then, the product was subjected to celite filtration and washed with ethyl acetate. The filtrate and washing liquid were put together. Then, the organic layer was separated and washed with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. The drying agent was filtered off, and then, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1→10/1) to obtain 56.3 g (yield: 83%) of the above identified compound as yellow solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
129 mL
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reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis{tri(o-tolyl)phosphine}palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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